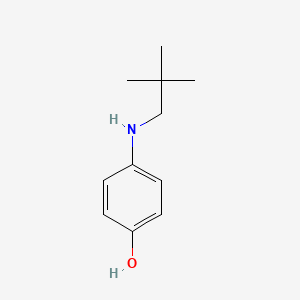

4-(2,2-Dimethylpropylamino)phenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDFLBKMGMRBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with 2,2-dimethylpropylamine under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of 4-(2,2-Dimethylpropylamino)phenol may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Dimethylpropylamino)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Brominated or nitrated derivatives of the phenol.

Wissenschaftliche Forschungsanwendungen

4-(2,2-Dimethylpropylamino)phenol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2,2-Dimethylpropylamino)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and undergo redox reactions, influencing cellular processes. The compound may target enzymes and proteins, altering their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

4-tert-Pentylphenol (CAS 2316-92-9)

- Structure: 4-tert-Pentylphenol () features a bulky tert-pentyl (2,2-dimethylpropyl) group without an amino substituent.

- Electronic Effects: The absence of an amino group reduces electron-donating capacity, leading to a weaker resonance stabilization of the phenoxide ion compared to 4-(2,2-dimethylpropylamino)phenol.

- Physicochemical Properties: Higher hydrophobicity due to the nonpolar alkyl chain. Lower acidity (pKa ~10) compared to amino-substituted phenols, where the amine enhances acidity (pKa ~8–9) via resonance .

4-{[(2-Methylpropyl)amino]methyl}phenol (CAS 448925-28-8)

- Structure: This compound () has a (2-methylpropyl)amino group attached via a methylene bridge.

- Electronic Effects: The aminomethyl group introduces inductive electron donation but lacks direct conjugation with the phenol ring, resulting in weaker acidity than 4-(2,2-dimethylpropylamino)phenol.

- Applications : Such derivatives are often intermediates in pharmaceutical synthesis, where steric hindrance and solubility are tailored for reactivity .

4-(Trifluoromethylthio)phenol

- Structure: The trifluoromethylthio (-SCF3) group () is electron-withdrawing, contrasting sharply with the electron-donating amino group.

- Electronic Effects: The -SCF3 group decreases electron density on the phenol ring, increasing acidity (pKa ~4–5) and altering reactivity in electrophilic substitution reactions.

- Applications : Used in agrochemicals and fluorinated polymers due to its stability and hydrophobic nature .

Physicochemical Properties

| Property | 4-(2,2-Dimethylpropylamino)phenol | 4-tert-Pentylphenol | 4-{[(2-Methylpropyl)amino]methyl}phenol |

|---|---|---|---|

| Molecular Formula | C11H17NO (inferred) | C11H16O | C11H17NO |

| Molecular Weight | ~179.26 g/mol (similar to [16]) | 164.24 g/mol | 179.26 g/mol |

| Boiling Point | ~250–300°C (estimated) | 250.9°C | Not reported |

| Acidity (pKa) | ~8–9 (estimated) | ~10 | ~9–10 |

| Solubility | Moderate in polar solvents | Low in water | Moderate in DMSO/ethanol |

Q & A

Q. How does the compound interact with transition metals, and what are the implications for designing coordination complexes?

- Methodological Answer : The phenolic oxygen and amino group act as bidentate ligands, forming stable complexes with Cu(II) or Fe(III). Titration with metal salts (e.g., CuCl₂) monitored by UV-Vis (charge-transfer bands ~400–500 nm) and cyclic voltammetry (redox peaks) elucidates stoichiometry and stability constants. Such complexes may serve as catalysts in oxidation reactions .

Q. What experimental designs mitigate challenges in regioselective functionalization of the phenolic ring?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl selectively activates positions para to the amino group. Electrophilic substitution (e.g., nitration) under controlled acidity (H₂SO₄/HNO₃ at 0°C) minimizes polysubstitution. Monitor regiochemistry via NOESY NMR to confirm positional selectivity .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting kinetic data from degradation studies under oxidative conditions?

- Methodological Answer : Apply multivariate analysis (e.g., Arrhenius plots) to differentiate thermal vs. photooxidation pathways. LC-MS/MS identifies degradation products (e.g., quinones), while kinetic isotope effects (deuterated solvents) clarify hydrogen abstraction mechanisms. Replicate studies under inert vs. aerobic conditions isolate oxidation-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.